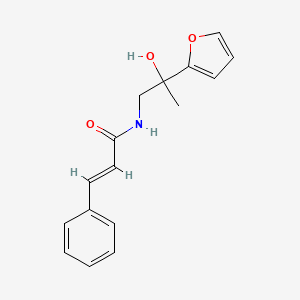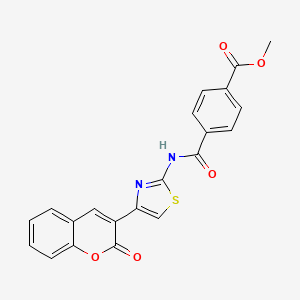![molecular formula C17H15F3N2O2 B2369967 N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide CAS No. 2189235-59-2](/img/structure/B2369967.png)
N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is an important target for the treatment of cystic fibrosis (CF) and other diseases.
作用機序
N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide is a potent and selective inhibitor of CFTR chloride channels. It binds to the cytoplasmic side of the CFTR protein and blocks the channel from opening, thereby reducing chloride secretion. This compound has been shown to be effective in inhibiting both wild-type and mutant CFTR channels, including the most common CF-causing mutation, F508del.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces chloride secretion in various tissues, including airway epithelial cells, pancreatic duct cells, and intestinal epithelial cells. This compound also reduces mucus viscosity and enhances mucociliary clearance in the airways. In addition, this compound has been shown to have anti-inflammatory effects in the airways and to reduce the severity of lung inflammation in animal models of CF and COPD.
実験室実験の利点と制限
N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of CFTR chloride channels, which allows for specific targeting of CFTR function. It is also relatively easy to use and has been widely used in various experimental systems, including cell culture, animal models, and human studies. However, there are also some limitations to the use of this compound. It is a small molecule inhibitor and therefore may have off-target effects. It also does not fully mimic the complex pathophysiology of CF and other diseases that involve CFTR dysfunction.
将来の方向性
There are several future directions for research on N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide. One area of research is the development of more potent and selective CFTR inhibitors that can be used for therapeutic purposes. Another area of research is the identification of new targets and pathways that can be modulated to improve CFTR function and reduce the severity of CF and other diseases. Finally, there is a need for further studies to better understand the complex pathophysiology of CF and other diseases that involve CFTR dysfunction, and to develop new therapies that can target multiple aspects of the disease.
合成法
N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-(trifluoromethyl)benzyl bromide with furan-3-carboxaldehyde to form the intermediate 2-(furan-3-yl)-3-(trifluoromethyl)benzaldehyde. The intermediate is then reacted with N-(1-cyanoethyl)acetamide in the presence of a base to yield this compound.
科学的研究の応用
N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide has been widely used in scientific research as a tool to study the function and regulation of CFTR chloride channels. It has been used to investigate the role of CFTR in various physiological processes, such as fluid secretion, ion transport, and mucociliary clearance. This compound has also been used to study the pathophysiology of CF and other diseases that involve CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD), pancreatitis, and secretory diarrhea.
特性
IUPAC Name |
N-(1-cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c1-12(9-21)22(16(23)8-14-5-6-24-11-14)10-13-3-2-4-15(7-13)17(18,19)20/h2-7,11-12H,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTIUXGLZNGHCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(CC1=CC(=CC=C1)C(F)(F)F)C(=O)CC2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
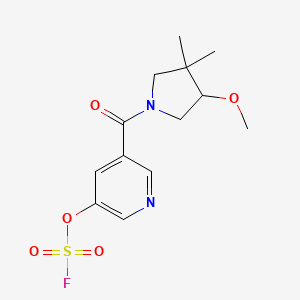
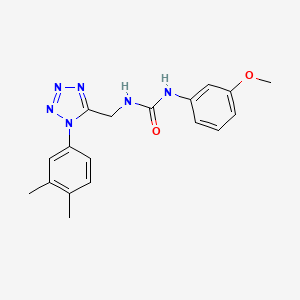
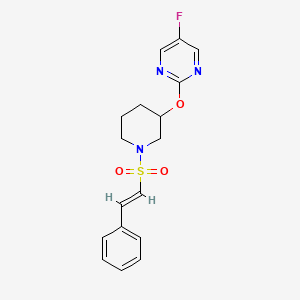
![methyl 2-{[4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2369888.png)
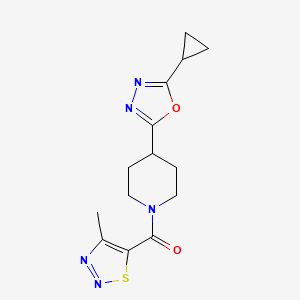

![1-phenethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2369891.png)

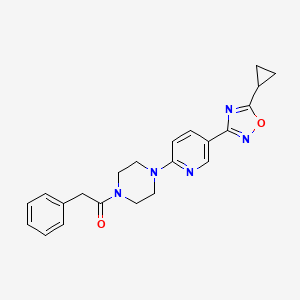
![9-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2369896.png)
![1-[3-(Aminomethyl)azetidin-1-yl]ethanone](/img/structure/B2369898.png)
